

# Preclinical Profile of Taltobulin (HTI-286): A Potent Microtubule Inhibitor

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Compound of Interest		
Compound Name:	Taltobulin intermediate-7	
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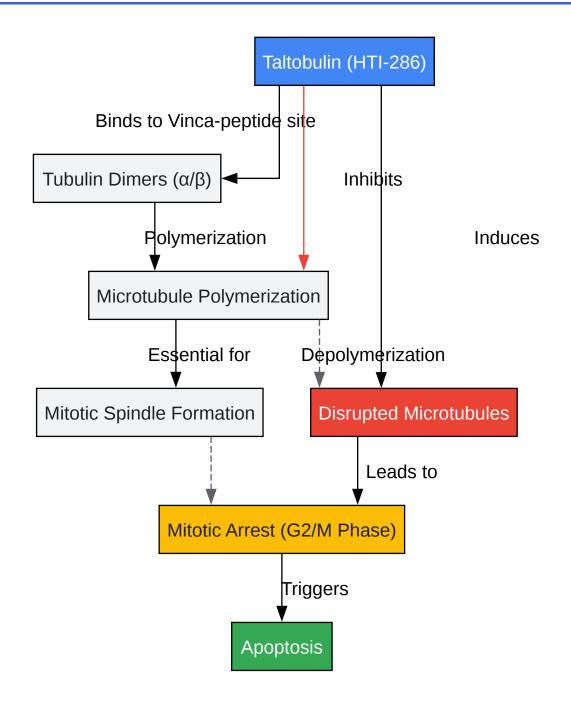
## Introduction

Taltobulin (HTI-286) is a synthetic analogue of the natural tripeptide hemiasterlin, a compound originally isolated from marine sponges.[1][2][3] As a potent antimicrotubule agent, Taltobulin has demonstrated significant preclinical activity against a broad spectrum of cancer cell lines and in various animal models of human tumors.[1][4] This technical guide provides a comprehensive overview of the preclinical studies involving Taltobulin, with a focus on its mechanism of action, in vitro and in vivo efficacy, and its notable ability to circumvent P-glycoprotein-mediated multidrug resistance.[1][5]

## **Mechanism of Action**

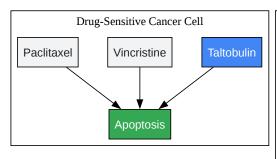
Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[4][5] Unlike the taxane class of drugs which stabilize microtubules, Taltobulin inhibits the polymerization of tubulin, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis (programmed cell death).[1][5][6] Specifically, it binds to the Vinca-peptide site on tubulin.[1] This mechanism is central to its potent anti-proliferative activity.

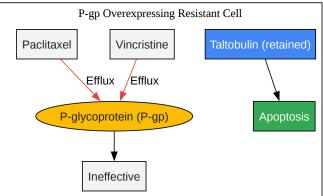












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